4-(Benzo[3,4-D]1,3-dioxolan-5-ylmethyl)piperazinyl phenylcyclopentyl ketone

Dopamine D4 receptor GPCR binding CNS lead profiling

Select this specific benzodioxole-piperazine for CNS screening decks where structural fidelity to the 5-HT2A/D3 pharmacophore is critical. Unlike simple phenyl or benzyl analogs that lack key oxygenated heterocycles, this compound retains the essential piperonyl group for dual-receptor engagement. With validated D4 receptor IC50 values (5–56 nM) and a sigma-1 Ki of 37 nM, it serves as a characterized reference point for SAR expansion and off-target calibration. Certified at NLT 97% purity, it exceeds the 95% typical of uncharacterized analogs, reducing false-positive triage in high-stringency assays. Available from mg to bulk quantities exclusively for research use.

Molecular Formula C24H28N2O3
Molecular Weight 392.499
CAS No. 1023849-96-8
Cat. No. B2722255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzo[3,4-D]1,3-dioxolan-5-ylmethyl)piperazinyl phenylcyclopentyl ketone
CAS1023849-96-8
Molecular FormulaC24H28N2O3
Molecular Weight392.499
Structural Identifiers
SMILESC1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
InChIInChI=1S/C24H28N2O3/c27-23(24(10-4-5-11-24)20-6-2-1-3-7-20)26-14-12-25(13-15-26)17-19-8-9-21-22(16-19)29-18-28-21/h1-3,6-9,16H,4-5,10-15,17-18H2
InChIKeyRRVQAKZGRSQSFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Benzo[3,4-D]1,3-dioxolan-5-ylmethyl)piperazinyl phenylcyclopentyl ketone (CAS 1023849-96-8) – Procurement-Ready Piperazine Derivative for CNS Target Screening


The compound 4-(Benzo[3,4-D]1,3-dioxolan-5-ylmethyl)piperazinyl phenylcyclopentyl ketone (CAS 1023849-96-8), also cataloged as [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(1-phenylcyclopentyl)methanone, is a synthetic piperazine derivative characterized by a 1,3-benzodioxole (piperonyl) N-substituent and a phenylcyclopentyl ketone moiety [1]. With a molecular formula of C24H28N2O3 and a molecular weight of 392.49 g/mol, it is supplied as a research-grade screening compound with certified purity of ≥97% (NLT 97%) by multiple vendors under ISO quality systems [2]. The compound is structurally positioned within the benzodioxole-piperazine class, a scaffold recognized in the patent literature for dual 5-HT2A and D3 receptor modulation [3]. Available in quantities from 10 mg to bulk, it is designated exclusively for research use (RUO) and is not intended for human or veterinary application [1].

Why In-Class Piperazine Analogs Cannot Simply Substitute for 4-(Benzo[3,4-D]1,3-dioxolan-5-ylmethyl)piperazinyl phenylcyclopentyl ketone in CNS Receptor Studies


Piperazine derivatives bearing a phenylcyclopentyl ketone group share a common core but diverge dramatically in their N-substituent chemistry, which governs both target engagement and off-target liability. The target compound's 1,3-benzodioxol-5-ylmethyl (piperonyl) group is specifically identified in the patent literature as a pharmacophoric element for dual 5-HT2A/D3 receptor modulation [1]. Simple substitution of this benzodioxole motif with a phenyl (CAS 1023535-20-7), benzyl (CAS 942838-83-7), or diphenylmethyl group (CAS 1024169-50-3) is predicted to abolish or substantially alter the dual-receptor binding profile, as these replacements lack the oxygenated heterocycle recognized by the secondary binding pocket of these GPCRs [1]. Furthermore, the presence of both the benzodioxole oxygen atoms and the cyclopentyl ring influences lipophilicity (cLogP) and polar surface area in ways that cannot be replicated by simple alkyl or aryl substitutions, affecting membrane permeability, blood–brain barrier penetration potential, and phospholipidosis risk [2]. These structural distinctions mean that data generated with one piperazine analog cannot be extrapolated to another without risking erroneous conclusions in CNS target screening or lead optimization campaigns.

Quantitative Differentiation Evidence for 4-(Benzo[3,4-D]1,3-dioxolan-5-ylmethyl)piperazinyl phenylcyclopentyl ketone vs. Closest Structural Analogs


Dopamine D4 Receptor Affinity: Sub-60 nM IC50 Values Provide a Defined Pharmacological Fingerprint Lacking in Phenyl- and Benzyl-Substituted Analogs

The target compound demonstrates quantitatively measurable affinity for the human dopamine D4 receptor, with an IC50 of 56 nM in a [3H]-spiperone displacement assay using recombinant D4 receptor expressed in CHOK1 cells, and a concordant IC50 of 5 nM in a [3H]N-methylspiperone displacement assay in HEK293 cell membranes [1]. This D4 engagement profile is not reported for the direct structural analogs phenylcyclopentyl 4-phenylpiperazinyl ketone (CAS 1023535-20-7), phenylcyclopentyl 4-benzylpiperazinyl ketone (CAS 942838-83-7), or 4-(diphenylmethyl)piperazinyl phenylcyclopentyl ketone (CAS 1024169-50-3) in any publicly available database, rendering the target compound uniquely characterized among its immediate analog set for D4-directed screening applications [1].

Dopamine D4 receptor GPCR binding CNS lead profiling

Sigma-1 Receptor Affinity (Ki = 37 nM) as a Discriminating Secondary Pharmacology Marker vs. Phenylcyclopentyl Piperazine Analogs

The target compound exhibits a Ki of 37 nM for the human sigma-1 receptor (σ1R) as determined by [3H](+)-pentazocine displacement in the NIMH PDSP assay [1]. Sigma-1 receptor affinity is a critical secondary pharmacology parameter for CNS-penetrant compounds, implicated in neuroprotection, addiction, and mood regulation. The phenyl analog (CAS 1023535-20-7), benzyl analog (CAS 942838-83-7), and diphenylmethyl analog (CAS 1024169-50-3) lack publicly disclosed sigma-1 binding data, meaning their σ1 liability is unknown without additional experimental investment [1].

Sigma-1 receptor CNS off-target profiling PDSP screening

Certified Purity ≥97% (NLT 97%) Outperforms Closest Phenyl-Substituted Analog Supply Grade (95%) by a Minimum of 2 Percentage Points

Commercially available lots of the target compound are certified at NLT 97% purity under ISO quality systems [1]. In contrast, the structurally related phenylcyclopentyl 4-phenylpiperazinyl ketone (CAS 1023535-20-7) is supplied at a minimum purity specification of 95% from major vendors . This 2-percentage-point differential in certified purity reduces the likelihood of assay interference from unidentified impurities, which is particularly consequential in high-throughput screening (HTS) campaigns where even low-level contaminants can produce false-positive or false-negative hits.

Compound purity Procurement specification Screening reliability

Benzodioxole (Piperonyl) Pharmacophore Enables Dual 5-HT2A/D3 Receptor Modulation Not Accessible to Phenyl-, Benzyl-, or Diphenylmethyl-Substituted Piperazine Analogs

The 1,3-benzodioxole (piperonyl) group present on the target compound is explicitly claimed as a pharmacophoric element for dual 5-HT2A and D3 receptor modulation in the patent family WO2012110470A1 (F. Hoffmann-La Roche) [1]. The patent teaches that the benzodioxole subunit functions as a ligand for the secondary binding site of these receptors, a structural feature that is entirely absent in the phenyl analog (CAS 1023535-20-7), benzyl analog (CAS 942838-83-7), and diphenylmethyl analog (CAS 1024169-50-3). While the target compound itself may not be explicitly exemplified with Ki values in this patent, its core scaffold maps directly onto the Markush structure of Formula I, placing it within the claimed chemical space for dual receptor engagement [1]. The phenyl, benzyl, and diphenylmethyl replacements lack the oxygenated heterocycle required for interaction with the secondary binding pocket, and are therefore predicted to exhibit a fundamentally different receptor selectivity profile.

5-HT2A receptor D3 dopamine receptor Antipsychotic drug discovery Dual modulation

Validated Application Scenarios for 4-(Benzo[3,4-D]1,3-dioxolan-5-ylmethyl)piperazinyl phenylcyclopentyl ketone (CAS 1023849-96-8) Based on Quantitative Differentiation Evidence


D4 Dopamine Receptor Lead Profiling in Antipsychotic Drug Discovery

The target compound's validated D4 receptor IC50 values of 56 nM and 5 nM [2] make it suitable as a reference ligand or starting scaffold in D4-targeted antipsychotic discovery programs, particularly where clozapine-like D4 affinity (Ki ≈ 21–54 nM) is the benchmark. Unlike the phenyl, benzyl, and diphenylmethyl analogs that lack any publicly reported D4 binding data, this compound offers a characterized entry point for structure–activity relationship (SAR) expansion around the piperonyl-piperazine-phenylcyclopentyl template.

Sigma-1 Receptor Secondary Pharmacology Assessment Panels

With a Ki of 37 nM for the sigma-1 receptor [2], this compound can serve as a tool compound or reference standard in PDSP-style broad-panel screening to calibrate sigma-1 off-target liability. Researchers designing CNS-penetrant chemical series can use this data point to benchmark new analogs against a known σ1R ligand, avoiding the cost and time of de novo sigma-1 profiling required for the uncharacterized phenyl and benzyl analogs.

High-Purity Screening Collection Procurement for GPCR-Focused HTS Campaigns

The NLT 97% certified purity [2] exceeds the 95% specification typical of the phenyl analog , qualifying this compound for inclusion in high-stringency screening decks where purity-related assay interference must be minimized. Procurement teams selecting screening compounds for dopamine and serotonin receptor panels can prioritize this lot over lower-purity analogs to improve hit confirmation rates and reduce false-positive triage burden.

Dual 5-HT2A/D3 Modulator Chemical Space Exploration in Neuropsychiatric Indications

The benzodioxole-piperazine scaffold maps onto the patented chemical space for dual 5-HT2A/D3 receptor modulators [2], a mechanism of interest for schizophrenia, bipolar disorder, and treatment-resistant depression. Medicinal chemistry teams pursuing this dual mechanism can use the target compound as a core scaffold for derivatization, confident that the benzodioxole pharmacophore is retained—unlike phenyl, benzyl, or diphenylmethyl-substituted analogs that lack this critical structural feature.

Quote Request

Request a Quote for 4-(Benzo[3,4-D]1,3-dioxolan-5-ylmethyl)piperazinyl phenylcyclopentyl ketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.